

A Technical Guide to 2-(2-Bromophenyl)succinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(2-Bromophenyl)succinic acid**

Cat. No.: **B1373404**

[Get Quote](#)

Abstract

This technical guide provides an in-depth review of **2-(2-Bromophenyl)succinic acid** (CAS No: 20608-82-6), a versatile chemical intermediate. The document consolidates available literature to offer a comprehensive resource for researchers, chemists, and professionals in drug development and materials science. It covers the compound's physicochemical properties, potential synthetic strategies, key applications, and chemical reactivity. The guide emphasizes the causality behind its utility, highlighting how its unique structure—featuring a brominated aromatic ring and a dicarboxylic acid moiety—serves as a valuable scaffold for creating complex molecules. Detailed protocols, data tables, and diagrams are provided to support practical application and further research.

Introduction

2-(2-Bromophenyl)succinic acid, with the IUPAC name 2-(2-bromophenyl)butanedioic acid, is a substituted dicarboxylic acid that has emerged as a significant building block in various scientific fields.^{[1][2]} Its structure is characterized by a succinic acid backbone attached to a phenyl ring at the ortho position with a bromine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in organic synthesis, particularly for pharmaceuticals and advanced materials.^[1]

The succinic acid moiety offers two carboxylic acid groups that can be readily functionalized to form esters and amides, while the bromophenyl group provides a reactive site for cross-coupling reactions and other aromatic substitutions.^{[3][4]} This guide will explore the technical

details of this compound, providing a foundational understanding for its effective use in research and development.

Physicochemical and Structural Properties

Understanding the fundamental properties of **2-(2-Bromophenyl)succinic acid** is critical for its handling, reaction planning, and analytical characterization. The compound is typically an off-white or white solid.^{[3][4]} Key computed and predicted properties are summarized in the table below.

Property	Value	Source
CAS Number	20608-82-6	[5] [6]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[5] [6]
Molecular Weight	273.08 g/mol	[5]
IUPAC Name	2-(2-bromophenyl)butanedioic acid	[1] [2]
Canonical SMILES	C1=CC=C(C(=C1)C(CC(=O)O)C(=O)O)Br	[1] [2]
Density (Predicted)	1.691 ± 0.06 g/cm ³	[2] [5]
Boiling Point (Predicted)	365.1 ± 27.0 °C at 760 mmHg	[2] [5]
pKa (Predicted)	3.36 ± 0.10	[2]
Polar Surface Area	74.6 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]

Synthesis and Methodologies

While specific, peer-reviewed synthetic procedures for **2-(2-Bromophenyl)succinic acid** are not readily available in the initial literature search, its structure suggests plausible synthetic routes based on established organic chemistry principles. The synthesis would likely involve the introduction of a succinate moiety to a bromophenyl precursor.

For illustrative purposes, a detailed protocol for a related transformation—the α -bromination of a phenyl-substituted carboxylic acid—is provided below. This method, used for synthesizing α -bromophenylacetic acid, demonstrates a standard laboratory procedure for radical-initiated bromination, which is a fundamental technique in organic synthesis.

Exemplary Protocol: Synthesis of α -Bromophenylacetic Acid[7]

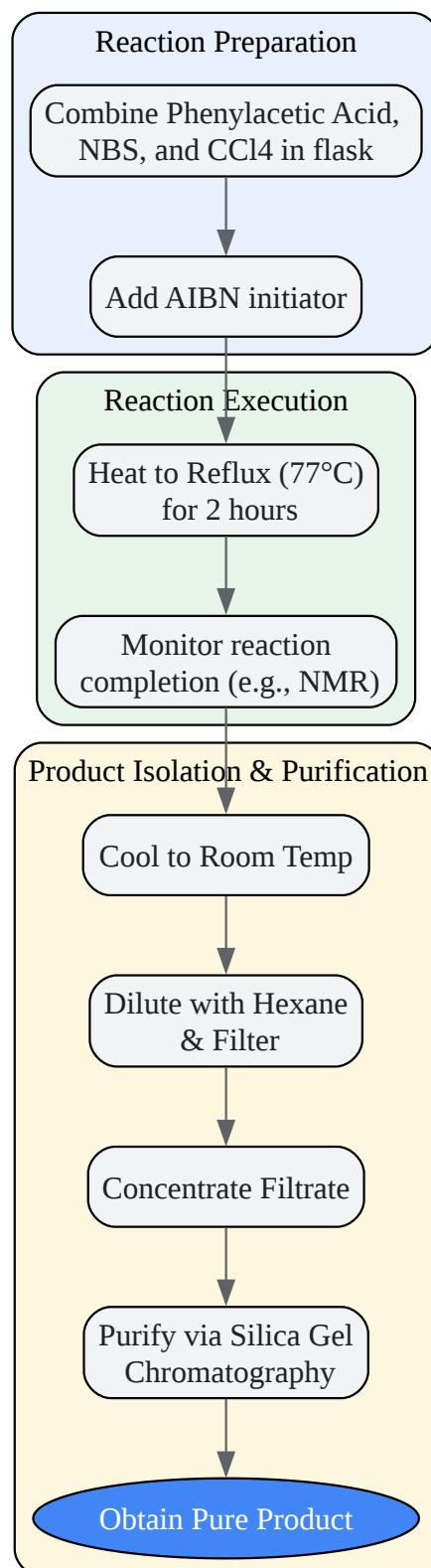
This protocol describes the synthesis of a related compound and serves as a validated reference for handling similar reagents and conditions.

Objective: To synthesize α -bromophenylacetic acid from phenylacetic acid using N-Bromosuccinimide (NBS) as the bromine source and AIBN as the radical initiator.

Materials:

- Phenylacetic acid (376 mg, 2.77 mmol)
- N-Bromosuccinimide (NBS) (540 mg, 3.05 mmol)
- 2,2'-Azobis(isobutyronitrile) (AIBN) (23 mg, 0.14 mmol)
- Tetrachloromethane (CCl_4), dry (5.5 mL)
- n-Hexane
- Silica gel for column chromatography

Equipment:

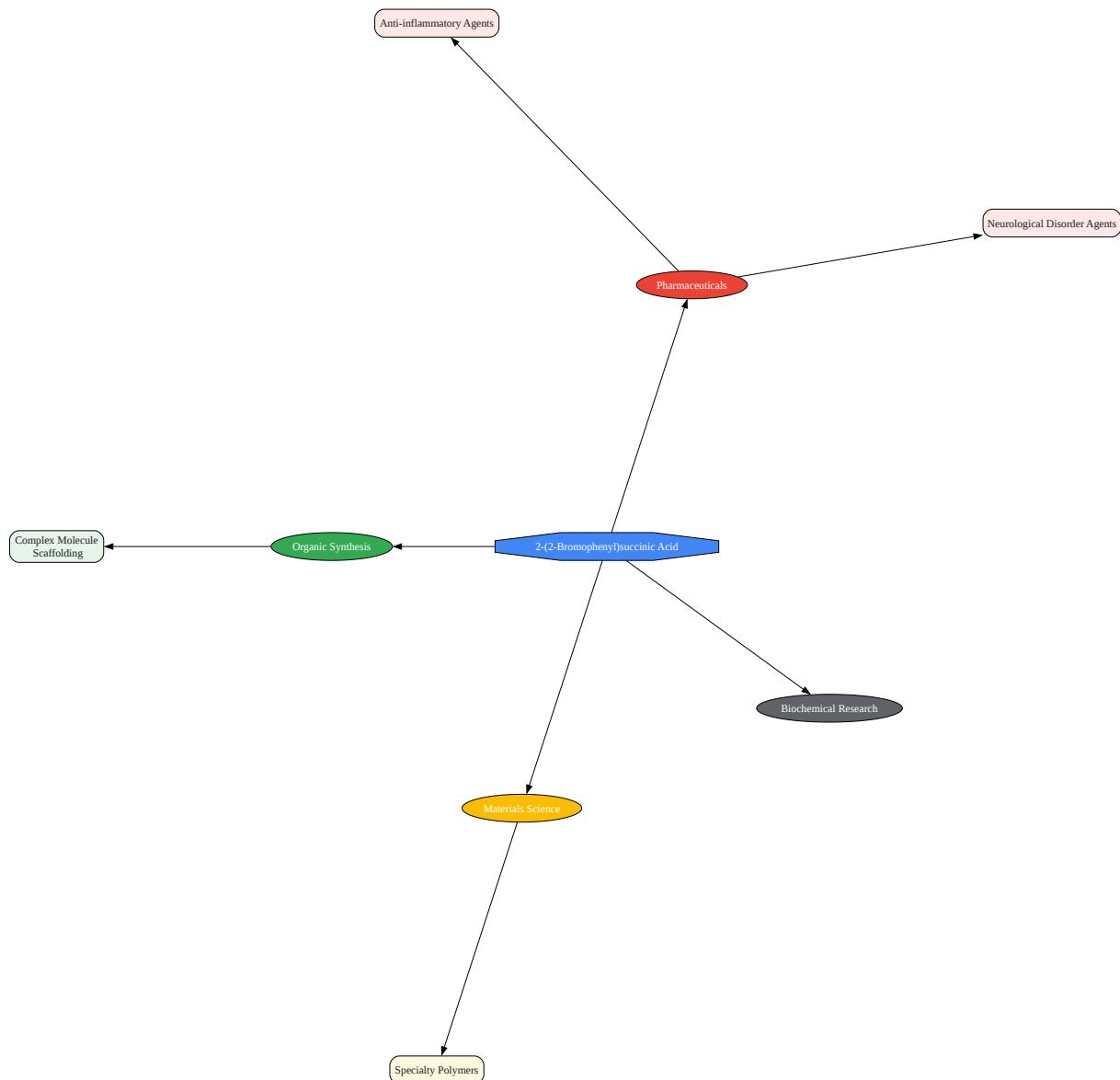

- 50 mL two-necked, round-bottom flask
- Condenser
- Magnetic stirrer and hot plate
- Rotary evaporator

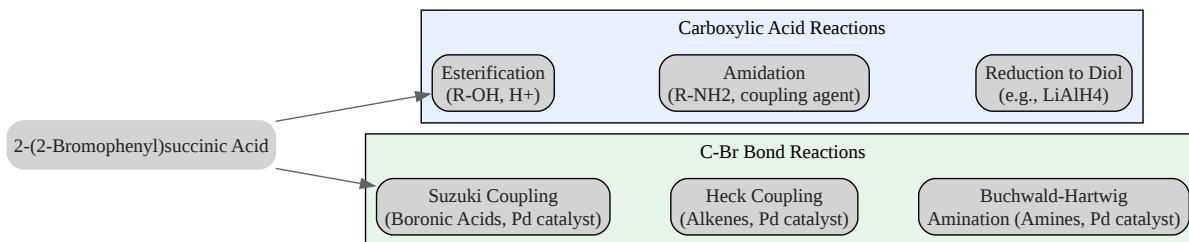
- Chromatography column

Step-by-Step Procedure:

- Reaction Setup: To a dry 50 mL two-necked flask equipped with a condenser and magnetic stir bar, add phenylacetic acid (376 mg), N-Bromosuccinimide (540 mg), and dry tetrachloromethane (5.5 mL).[\[7\]](#)
- Initiation: Begin stirring the mixture and add the radical initiator, AIBN (23 mg).[\[7\]](#)
- Reflux: Heat the reaction mixture to reflux (approximately 77 °C) and maintain stirring for 2 hours.[\[7\]](#)
- Monitoring: The progress of the reaction should be monitored to confirm the complete consumption of the starting material, phenylacetic acid. The original protocol specifies monitoring by ^1H NMR.[\[7\]](#)
- Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with n-hexane (10.0 mL) to precipitate the succinimide byproduct.[\[7\]](#)
- Filtration: Filter the mixture to remove the solid byproduct.
- Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. Purify the resulting crude product by silica gel column chromatography using an eluent of n-hexane/ether (2:1, v/v) to yield the final product as a white solid.[\[7\]](#)

This workflow is visualized in the diagram below.




[Click to download full resolution via product page](#)

Caption: General workflow for chemical synthesis and purification.

Key Applications and Research Areas

2-(2-Bromophenyl)succinic acid is a valuable intermediate compound with applications spanning multiple research and industrial sectors.^[1] Its utility stems from its bifunctional nature, allowing for diverse chemical transformations.

[Click to download full resolution via product page](#)

Caption: Reactivity map showing potential transformations.

- Reactions at the Carboxylic Acid Groups: The two carboxylic acid groups are prime sites for nucleophilic acyl substitution.
 - Esterification & Amidation: They can be converted into esters or amides, which is a common strategy in drug development to modify a compound's solubility, bioavailability, and pharmacokinetic profile. [3][8] Succinate esters are often used in prodrug strategies. [8] * Reduction: The carboxylic acids can be reduced to the corresponding diol, providing another versatile intermediate.
- Reactions at the Bromine Atom: The C-Br bond is a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
 - Palladium-Catalyzed Cross-Coupling: The bromine atom is ideally suited for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern medicinal chemistry for linking molecular fragments, enabling the construction of complex drug candidates.
 - Grignard Formation: The aryl bromide can be converted into a Grignard reagent, which can then react with various electrophiles.

Safety and Handling

According to available Safety Data Sheets (SDS), **2-(2-Bromophenyl)succinic acid** requires careful handling in a laboratory setting. [9] While comprehensive toxicological and reactivity data is limited, general precautions for acidic and aromatic compounds should be followed. [9]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, impervious clothing, and gloves. [9]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. [9]* Stability: Data on chemical stability and hazardous reactivity is largely unavailable, so it should be stored in a cool, dry place away from incompatible materials. [9]* Ecological Information: There is no available data on its toxicity to aquatic life or its persistence and degradability in the environment. [9]

Conclusion

2-(2-Bromophenyl)succinic acid stands out as a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining the reactivity of a brominated aromatic ring with the functional handles of a dicarboxylic acid, provides a robust platform for synthetic innovation. Its documented role in the synthesis of pharmaceuticals, particularly for neurological disorders, highlights its significance in drug discovery pipelines. Furthermore, its application in materials science and as a scaffold in complex organic synthesis underscores its broad utility. This guide has consolidated the available technical information to provide researchers with a solid foundation for leveraging the unique chemical properties of this compound in their work. Future research will likely continue to uncover new applications and more efficient synthetic routes, further cementing its role as a key building block in modern chemistry.

References

- 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754.
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies.
- Design, Synthesis and Pharmacological Evaluation of 2-(3-Benzoyl-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][5]hiazin-2-yl)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.
- Succinic Acid in Pharmaceuticals: Enhancing Drug Efficacy and Formul
- What are the pharmaceutical applications of succinic acid?. Talent Chemical. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(2-BROMO-PHENYL)-SUCCINIC ACID CAS#: 20608-82-6 [m.chemicalbook.com]
- 6. appchemical.com [appchemical.com]
- 7. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. talentchemicals.com [talentchemicals.com]
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Technical Guide to 2-(2-Bromophenyl)succinic Acid: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373404#review-of-2-2-bromophenyl-succinic-acid-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com